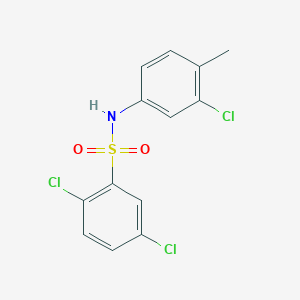![molecular formula C13H7Cl3F3NO2S B3441507 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3441507.png)
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
描述
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, also known as DCTF, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
作用机制
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide inhibits CAIX by binding to its active site and blocking its enzymatic activity. CAIX plays a crucial role in regulating pH in cancer cells, which is essential for their survival and growth. Inhibition of CAIX by this compound disrupts this pH regulation, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other carbonic anhydrase isoforms. It has also been shown to have a low toxicity profile in preclinical studies. This compound has been used in various in vitro and in vivo studies to investigate its effects on cancer cell proliferation, apoptosis, and migration.
实验室实验的优点和局限性
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages as a CAIX inhibitor for lab experiments. It is a potent and selective inhibitor of CAIX, with a low toxicity profile. It can be easily synthesized and purified in large quantities, making it suitable for high-throughput screening assays. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experimental settings. It can also bind to other proteins in addition to CAIX, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide and its use as a CAIX inhibitor. One area of research is the development of new cancer therapies based on this compound and other CAIX inhibitors. Another area of research is the investigation of the role of CAIX in other diseases, such as hypoxia-induced pulmonary hypertension. Finally, there is a need for further studies to optimize the use of this compound in experimental settings, such as improving its solubility and reducing its non-specific binding to other proteins.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of CAIX that has been widely used in scientific research. Its mechanism of action involves blocking the enzymatic activity of CAIX, leading to a disruption of pH regulation in cancer cells. This compound has several advantages as a CAIX inhibitor for lab experiments, but also has some limitations. Future research on this compound and its use as a CAIX inhibitor will help to advance our understanding of the role of CAIX in cancer progression and other diseases.
科学研究应用
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research as a CAIX inhibitor. CAIX is a transmembrane protein that is overexpressed in many types of cancer cells, including breast, lung, and prostate cancer. Inhibition of CAIX has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has been used in various in vitro and in vivo studies to investigate the role of CAIX in cancer progression and to develop new cancer therapies.
属性
IUPAC Name |
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO2S/c14-8-2-4-10(16)12(6-8)23(21,22)20-11-5-7(13(17,18)19)1-3-9(11)15/h1-6,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPQUCRYUIAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)
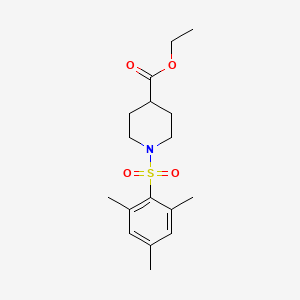
![1-(4-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441450.png)
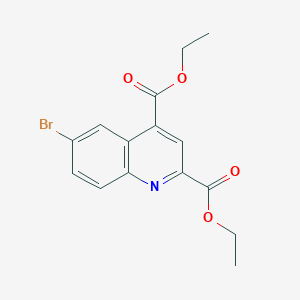
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3441461.png)

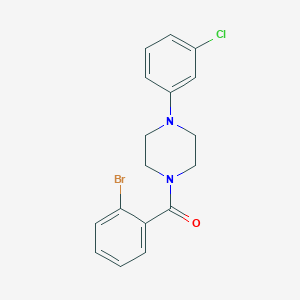
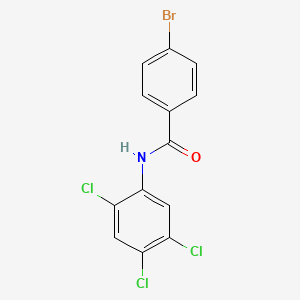
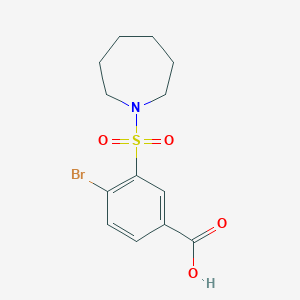
![2,4-dibromo-6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]phenol](/img/structure/B3441493.png)
![1-(4-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441499.png)
